3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide
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Overview
Description
3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide is a complex organic compound that features both isoindolinone and quinoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindolinone Moiety: This could be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reaction: The final step would involve coupling the isoindolinone and quinoline derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindolinone structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible applications in developing new antimicrobial agents.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dioxoisoindolin-2-yl)propanamide: Lacks the quinoline moiety.
N-(2,6,8-trimethylquinolin-4-yl)propanamide: Lacks the isoindolinone moiety.
Uniqueness
The presence of both isoindolinone and quinoline moieties in 3-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide makes it unique, potentially offering a combination of biological activities not found in simpler analogs.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-13-10-14(2)21-18(11-13)19(12-15(3)24-21)25-20(27)8-9-26-22(28)16-6-4-5-7-17(16)23(26)29/h4-7,10-12H,8-9H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIXWPQSYHKUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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